2-Propenoic acid,3-(7-methoxy-1h-indol-3-yl)-
Beschreibung
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a propenoic acid moiety attached to a methoxy-substituted indole ring, making it a unique structure with potential biological significance .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(E)-3-(7-methoxy-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-9-8(5-6-11(14)15)7-13-12(9)10/h2-7,13H,1H3,(H,14,15)/b6-5+ |
InChI-Schlüssel |
USESRNGDOHOKEH-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1NC=C2/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C2C=CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- typically involves the reaction of 7-methoxyindole with propenoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenoic acid moiety to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated acids and alcohols.
Substitution: Formation of halogenated and nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Similar indole structure with a methoxy group at a different position.
Uniqueness
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern and the presence of the propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
